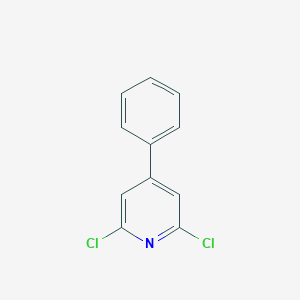

2,6-二氯-4-苯基吡啶

描述

Synthesis Analysis

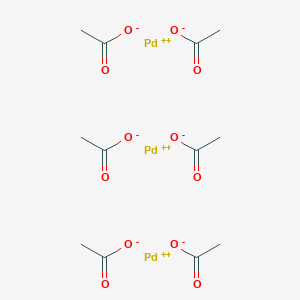

The synthesis of 2,6-Dichloro-4-phenylpyridine and related compounds often involves cyclometallation reactions, as well as other complex organic synthesis techniques. For example, cyclometallation reactions of 6-phenyl-2,2'-bipyridine, a related compound, with metals like ruthenium(II), rhodium(II), and palladium(II), have been prepared to study the potential of these compounds as C,N,N-donor analogues (Constable et al., 1990).

Molecular Structure Analysis

The molecular structure of related complexes, such as those formed from cyclometalated compounds involving 2-phenylpyridine (a core component in the synthesis of derivatives like 2,6-Dichloro-4-phenylpyridine), has been extensively studied. These studies often involve X-ray crystallography to determine the arrangement of atoms within the molecule and the geometry around metal centers when used as ligands (Neve et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of 2,6-Dichloro-4-phenylpyridine includes its behavior in various chemical reactions, such as its potential to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have been analyzed for their photophysical properties and redox behavior, providing insights into their electronic structures and potential applications in catalysis and materials science (Neve et al., 1999).

Physical Properties Analysis

The physical properties of 2,6-Dichloro-4-phenylpyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for the application of 2,6-Dichloro-4-phenylpyridine in synthesis and catalysis. Studies have explored its role as a ligand in forming complexes with different metal ions, revealing the influence of the chloro and phenyl substituents on the electronic properties of the pyridine ring and its coordination behavior (Neve et al., 1999).

科学研究应用

Herbicidal Activity

- Scientific Field : Agriculture - Herbicide Development

- Application Summary : 2,6-Dichloro-4-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds are designed to discover new substances with favorable herbicidal activity .

- Methods of Application : The compounds were synthesized and identified via NMR and HRMS . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Insecticidal Activity

- Scientific Field : Agriculture - Insecticide Development

- Application Summary : 2-Phenylpyridine derivatives, which can be synthesized using 2,6-Dichloro-4-phenylpyridine, have been found to have insecticidal activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .

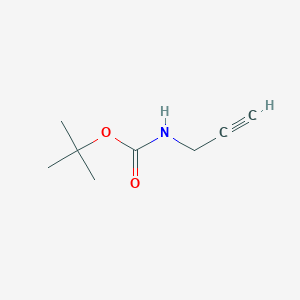

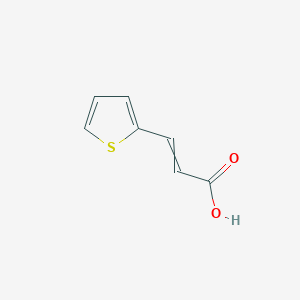

- Methods of Application : A series of novel 2-phenylpyridine derivatives containing N -phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds was analyzed using the leaf dipping method .

- Results : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .

Synthesis of Fipronil

- Scientific Field : Pesticide Development

- Application Summary : 2,6-Dichloro-4-phenylpyridine is used in the synthesis of Fipronil , a phenyl pyrazole containing six fluorine and two chlorine atoms and a cyano substituent . Fipronil is a super-effective and safe insecticide .

- Methods of Application : The specific methods of application or experimental procedures for the synthesis of Fipronil are not provided in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Novel Compounds

- Scientific Field : Chemical Synthesis

- Application Summary : 2,6-Dichloro-4-phenylpyridine is used in the synthesis of novel compounds . These compounds are designed to discover new substances with favorable herbicidal activity .

- Methods of Application : The compounds were synthesized and identified via NMR and HRMS . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone . Thus, compounds 6a and 6c may serve as the new possible leading compounds for the discovery of post-emergence herbicides .

安全和危害

属性

IUPAC Name |

2,6-dichloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBKNKSYLIRLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462312 | |

| Record name | 2,6-dichloro-4-phenyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-phenylpyridine | |

CAS RN |

25297-51-2 | |

| Record name | 2,6-dichloro-4-phenyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

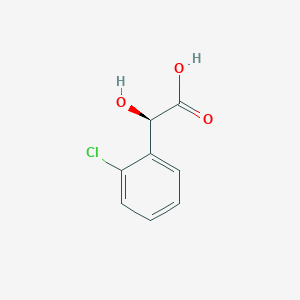

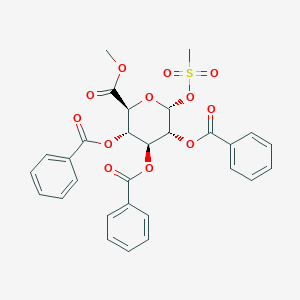

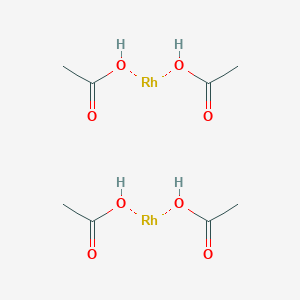

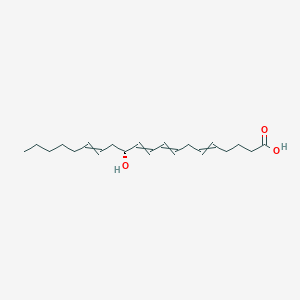

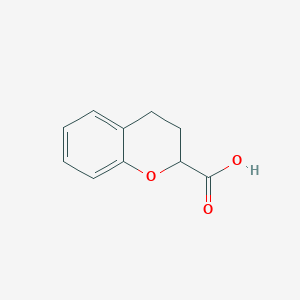

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)